Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-3-phenylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCILQFMBZXFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252475 | |
| Record name | Methyl 6-hydroxy[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92254-29-0 | |
| Record name | Methyl 6-hydroxy[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92254-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-hydroxy[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501252475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Biphenyl (B1667301) Carboxylates
The construction of the biphenyl core is a cornerstone of modern organic synthesis, with several transition-metal-catalyzed cross-coupling reactions being the methods of choice. These reactions offer a versatile and efficient means to create the carbon-carbon bond linking the two aryl rings.
Suzuki-Miyaura Cross-Coupling Reactions and Variants
The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of biaryls, including biphenyl carboxylates. This palladium-catalyzed reaction involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. google.comnist.gov
A general scheme for the Suzuki-Miyaura coupling to form a biphenyl carboxylate is as follows:

Where X = Br, I, OTf and R can be a variety of substituents.
Key features of the Suzuki-Miyaura coupling include:
Catalysts: Typically palladium(0) complexes, often generated in situ from palladium(II) precursors such as Pd(OAc)₂, PdCl₂, or preformed catalysts like Pd(PPh₃)₄. libretexts.org
Ligands: Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like SPhos and XPhos are often used to stabilize the palladium catalyst and facilitate the reaction. rsc.org
Bases: A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. libretexts.orgrsc.org
Solvents: The reaction is often carried out in a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DME) and an aqueous solution of the base. libretexts.org
Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using water as a solvent or employing highly active catalyst systems that allow for lower catalyst loadings and room temperature reactions. google.com For instance, a green synthesis of various biphenyl carboxylic acids was achieved through the Suzuki-Miyaura coupling of a bromobenzoic acid with an aryl boronic acid using a water-soluble fullerene-supported PdCl₂ nanocatalyst, yielding excellent results at room temperature. rsc.org
Ullmann Coupling and Related Homocoupling Methodologies
The Ullmann reaction is a classic method for the formation of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides. acs.org While traditionally requiring harsh conditions (high temperatures and stoichiometric amounts of copper), modern modifications have improved its scope and practicality. The reaction is particularly useful for the synthesis of symmetrical biphenyls.
The general representation of the Ullmann reaction is:

Where X = I, Br, Cl.
Challenges associated with the classical Ullmann reaction, such as the need for high temperatures and the often-erratic yields, have been addressed through the development of ligand-assisted protocols and the use of more reactive copper sources. While less common for the synthesis of unsymmetrical biphenyl carboxylates compared to the Suzuki-Miyaura coupling, the Ullmann reaction remains a valuable tool, especially for specific substrates.
Negishi Cross-Coupling
The Negishi cross-coupling reaction provides another powerful method for the formation of C-C bonds, including the biaryl linkage in biphenyl carboxylates. This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. orgsyn.orgacs.org
A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions and coupling of sterically hindered substrates. nih.gov The general transformation is depicted below:

Where X = Br, I, OTf and M = Pd or Ni.
Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. nih.gov Palladium catalysts are generally preferred due to their higher functional group tolerance and yields. orgsyn.org The Negishi coupling has found broad application in the synthesis of complex natural products and other fine chemicals. orgsyn.org
Other Transition-Metal Catalyzed Coupling Reactions (e.g., Heck, Hiyama, Stille)
Besides the aforementioned methods, several other transition-metal-catalyzed reactions are valuable for the synthesis of biphenyl structures, which can be precursors to or directly form biphenyl carboxylates.
Heck Reaction: This palladium-catalyzed reaction couples an aryl or vinyl halide with an alkene. scispace.com While not directly forming a biaryl from two aryl components, it can be used to introduce a vinyl group that can be further transformed, or in intramolecular versions to construct cyclic systems containing a biphenyl moiety.
Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed cross-coupling of an organosilane with an organic halide. A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as TBAF, or a base. Organosilanes are attractive coupling partners due to their low toxicity and stability.
Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple an organotin compound (stannane) with an organic halide or triflate. A significant advantage of the Stille reaction is the tolerance of a wide variety of functional groups. However, the toxicity of the organotin reagents and byproducts is a major drawback.
Synthesis of Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate and its Key Precursors
A practical and efficient synthesis of this compound can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This approach leverages the mild reaction conditions and high functional group tolerance of this methodology. The key precursors for this synthesis are Methyl 5-bromosalicylate and Phenylboronic acid .
Synthesis of Key Precursors:
Methyl 5-bromosalicylate: This precursor can be synthesized from 5-bromosalicylic acid. A common method involves the esterification of the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.
Phenylboronic acid: There are several established methods for the synthesis of phenylboronic acid. One of the most common laboratory-scale preparations involves the reaction of phenylmagnesium bromide (a Grignard reagent) with trimethyl borate, followed by acidic hydrolysis of the resulting boronate ester.
Proposed Synthetic Route for this compound:
The Suzuki-Miyaura coupling of Methyl 5-bromosalicylate with Phenylboronic acid in the presence of a palladium catalyst and a base would yield the target compound, this compound.

The reaction conditions would typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium carbonate, in a suitable solvent system like a mixture of toluene and water.
Derivatization Strategies for Biphenyl-3-carboxylates
The biphenyl-3-carboxylate scaffold, once synthesized, can be further modified to create a diverse range of derivatives. These derivatization strategies often target the carboxylic ester functionality or the aromatic rings.
Reactions at the Carboxylate Group:
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. This carboxylic acid can then serve as a handle for further modifications.
Amide Formation: The methyl ester can be converted to a variety of amides by reaction with primary or secondary amines. This reaction can be carried out directly, sometimes at elevated temperatures, or after conversion of the ester to the more reactive acyl chloride or by using coupling agents. google.comlibretexts.org
Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides another point for further functionalization.
Reactions on the Biphenyl Rings:
Electrophilic Aromatic Substitution: The two phenyl rings of the biphenyl system can undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The position of substitution will be directed by the existing substituents (the hydroxyl and carboxylate groups).
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, which can alter the compound's physical and biological properties.
Below is an interactive table summarizing some of the key derivatization reactions for a generic biphenyl-3-carboxylate.
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
| Methyl Ester | 1. NaOH or HCl, H₂O, heat | Carboxylic Acid |
| Methyl Ester | R¹R²NH, heat or coupling agents | Amide |
| Methyl Ester | LiAlH₄, then H₃O⁺ | Primary Alcohol |
| Phenolic Hydroxyl | Alkyl halide, base | Ether |
| Aromatic Ring | HNO₃, H₂SO₄ | Nitro-substituted aromatic |
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in various applications.
Esterification and Amidation Reactions
The carboxylate moiety in this compound is a key site for modification. While it exists as a methyl ester, it can participate in transesterification or be converted into an amide, typically after hydrolysis to the corresponding carboxylic acid.
Esterification: Direct transesterification of the methyl ester requires forcing conditions. A more common strategy involves the initial hydrolysis of the methyl ester to the free carboxylic acid, followed by a re-esterification reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and effective method. masterorganicchemistry.comresearchgate.net Various acids, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), can be used to catalyze this equilibrium-driven reaction, which typically employs the alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com Modern methods utilize coupling agents or catalysts to achieve esterification under milder conditions. organic-chemistry.orgrug.nlunc.edu
Amidation: The conversion of the ester to an amide, known as aminolysis, is generally a sluggish reaction that requires high temperatures or catalysis. google.com A more synthetically viable route is the conversion of the carboxylic acid (obtained via ester hydrolysis) to an amide. This transformation is one of the most fundamental in medicinal chemistry. nih.gov Direct condensation of a carboxylic acid and an amine can be achieved thermally, but the scope is often limited. researchgate.net Consequently, a vast array of reagents and methods has been developed to facilitate this coupling. Common approaches involve activating the carboxylic acid in situ. Reagents like thionyl chloride (SOCl₂) can convert the acid to a highly reactive acid chloride, which readily reacts with amines to form amides in a one-pot procedure. rsc.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also proven effective for direct amidation, offering a method that often allows for purification by simple filtration without the need for aqueous workups or chromatography. nih.gov Other silicon- and metal-based reagents and catalysts are also widely employed. orgsyn.orgnih.govresearchgate.net
| Transformation | Starting Functional Group | Reagent/Catalyst | General Conditions | Reference |
|---|---|---|---|---|
| Esterification | Carboxylic Acid | Alcohol (R'-OH) with H₂SO₄ or TsOH | Reflux in excess alcohol | masterorganicchemistry.com |
| Esterification | Carboxylic Acid | Triphenylphosphine dibromide (PPh₃Br₂) | Base, alcohol | unc.edu |
| Amidation | Ester | Amine (R'R''NH) | High temperature and/or pressure | google.com |
| Amidation | Carboxylic Acid | Thionyl Chloride (SOCl₂), then amine | One-pot reaction | rsc.org |
| Amidation | Carboxylic Acid | B(OCH₂CF₃)₃ | Acetonitrile, 80-100 °C | nih.gov |
| Amidation | Carboxylic Acid | Methyltrimethoxysilane [CH₃Si(OMe)₃] | Heat, followed by aqueous workup | nih.gov |
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group is another critical site for synthetic modification, offering a gateway to a range of derivatives through reactions like etherification and esterification. researchgate.net The reactivity of the hydroxyl group is distinct from that of aliphatic alcohols, and its modification can significantly alter the molecule's electronic and physical properties.
Etherification: The Williamson ether synthesis is a cornerstone method for forming ethers, involving the deprotonation of the hydroxyl group with a base (e.g., potassium hydroxide (B78521), KOH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org For instance, methylation can be conveniently achieved using methyl iodide in the presence of powdered KOH, sometimes even without a solvent. Catalytic methods for Williamson ether synthesis have also been developed, particularly for industrial applications, which can operate at high temperatures with weaker alkylating agents. researchgate.net
Esterification: The hydroxyl group can be acylated to form a phenyl ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.
Conversion to a Leaving Group: To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group than the hydroxide ion. libretexts.org This is commonly achieved by transforming it into a sulfonate ester, such as a tosylate or mesylate, by reacting the phenol with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups, enabling a wider range of substitution reactions.
| Reaction Type | Product Type | Typical Reagents | General Conditions | Reference |
|---|---|---|---|---|
| Etherification | Aryl Ether | Alkyl halide (R-X), Base (e.g., KOH, NaH) | Aprotic solvent | organic-chemistry.org |
| Esterification | Phenyl Ester | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Inert solvent | researchgate.net |
| Propargylation | Propargyl Ether | Co₂(CO)₆-propargyl alcohol complex, BF₃·OEt₂ | Nicholas Reaction; non-basic conditions | nih.gov |
| Sulfonylation | Sulfonate Ester | Sulfonyl chloride (e.g., TsCl, MsCl), Base (e.g., pyridine) | Converts -OH to a good leaving group | libretexts.org |
Introduction of Diverse Chemical Moieties (e.g., heterocyclic, aliphatic)
The functional handles of this compound allow for the covalent attachment of a wide variety of other chemical structures, including aliphatic chains and heterocyclic systems. nih.govbeilstein-journals.org Such modifications are a cornerstone of drug discovery and materials science, as they allow for the systematic tuning of a molecule's properties.
Introduction of Aliphatic Moieties: Linear or cyclic aliphatic groups can be introduced primarily through the functionalization of the hydroxyl group. nih.gov Using the Williamson ether synthesis, for example, reaction with a long-chain alkyl bromide would append an aliphatic ether. Similarly, esterification of the hydroxyl group with an aliphatic carboxylic acid (or its acyl chloride) would introduce an aliphatic ester side chain.
Introduction of Heterocyclic Moieties: Incorporating heterocyclic moieties can significantly impact the pharmacological properties of a molecule. beilstein-journals.orgmdpi.com These can be introduced using strategies analogous to those for aliphatic groups. For instance, an amine-containing heterocycle can be coupled to the carboxylic acid function (after hydrolysis of the methyl ester) via standard amidation protocols. nih.govrsc.org Alternatively, a hydroxyl- or halo-substituted heterocycle can be linked to the molecule through the phenolic hydroxyl group via etherification or other coupling reactions. The choice of synthetic route depends on the specific functionalities present on the heterocyclic building block.
| Moiety Type | Reactive Site on Biphenyl Core | Reaction Type | Example Reagent Class | Reference |
|---|---|---|---|---|
| Aliphatic | Hydroxyl Group | Etherification | Alkyl Halides (e.g., 1-bromodecane) | nih.gov |
| Aliphatic | Carboxylate Group (as acid) | Esterification | Aliphatic Alcohols (e.g., butanol) | masterorganicchemistry.com |
| Heterocyclic | Carboxylate Group (as acid) | Amidation | Heterocyclic Amines (e.g., aminopyridine) | rsc.org |
| Heterocyclic | Hydroxyl Group | Etherification | Halogenated Heterocycles (e.g., 2-chloropyrazine) | organic-chemistry.org |
Chemo- and Regioselective Transformations of Biphenyl Systems
When a molecule contains multiple functional groups, the ability to react one selectively in the presence of others—a concept known as chemoselectivity—is of paramount importance in synthesis. nih.gov this compound presents such a challenge, with its nucleophilic hydroxyl group and electrophilic ester carbonyl. Furthermore, regioselectivity becomes crucial when considering reactions on the aromatic rings.
Regioselectivity: Further functionalization of the biphenyl rings via electrophilic aromatic substitution is governed by the directing effects of the existing substituents.
Ring A (with -OH and -COOCH₃): The hydroxyl group is a strongly activating, ortho, para-director, while the methyl carboxylate group is a deactivating, meta-director. The positions ortho and para to the powerful hydroxyl group are therefore the most likely sites for electrophilic attack.
Ring B (unsubstituted phenyl): This ring is less activated than Ring A, making substitutions on Ring A more favorable. If substitution were to occur on Ring B, it would follow standard directing rules based on the position of the aryl-aryl bond.
This inherent electronic bias allows for predictable, regioselective introduction of new substituents like nitro or halo groups onto the biphenyl backbone.
Synthetic Challenges and Methodological Advancements in Biphenyl Synthesis
The construction of the substituted biphenyl core itself presents significant synthetic challenges. The primary difficulty lies in controlling the regiochemistry of the carbon-carbon bond formation between the two aromatic rings, especially when they bear multiple substituents.
Traditional Methods and Their Limitations: Classical methods for biphenyl synthesis, such as the Ullmann coupling, often suffer from major drawbacks. The Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, typically requires very high temperatures and often results in low yields and poor regioselectivity, particularly when coupling two different aryl halides.
Methodological Advancements: Palladium-Catalyzed Cross-Coupling: The advent of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized biphenyl synthesis. Reactions such as the Suzuki, Stille, and Negishi couplings have become the methods of choice.
Suzuki Coupling: This is arguably the most widely used method. It involves the reaction of an aryl halide or triflate with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. The key advantages of the Suzuki coupling include:
Mild Reaction Conditions: Reactions are often run at or slightly above room temperature.
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including esters and hydroxyls.
High Yields and Selectivity: It generally provides excellent yields and clean formation of the desired biaryl product.
Commercial Availability: A vast number of boronic acids and aryl halides are commercially available.
Low Toxicity: The boron-containing byproducts are generally considered non-toxic.
The synthesis of this compound would ideally be achieved via a Suzuki coupling between a suitably substituted phenylboronic acid and a substituted aryl halide, allowing for precise control over the final arrangement of the functional groups.
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Coupling | Aryl Halides | Copper (Cu) powder, high temperature (>200 °C) | Does not require organometallic reagents | Harsh conditions, low yields, poor functional group tolerance, limited scope |
| Suzuki Coupling | Aryl Halide/Triflate + Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), mild heat | Mild conditions, high yields, excellent functional group tolerance, low toxicity of byproducts | Sensitivity of some boronic acids to decomposition |
| Stille Coupling | Aryl Halide/Triflate + Arylstannane | Pd catalyst | Mild conditions, tolerant of many functional groups | Toxicity and difficulty in removing organotin byproducts |
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate is expected to show characteristic signals for the aromatic protons on both phenyl rings, the methyl ester protons, and the hydroxyl proton.
The aromatic region (typically δ 6.5-8.0 ppm) will display a complex pattern of signals corresponding to the protons on the substituted and unsubstituted phenyl rings. The exact chemical shifts and splitting patterns (multiplicities) are dictated by the electronic effects of the hydroxyl and carboxylate groups and the coupling interactions between adjacent protons. The methyl ester group will present a sharp singlet, typically around δ 3.8-3.9 ppm, due to the three equivalent protons having no adjacent proton neighbors. The hydroxyl proton signal is often a broad singlet whose chemical shift can vary depending on the solvent and concentration.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Phenyl Ring) | ~ 7.2 - 7.6 | Multiplet | - |
| Aromatic-H (Substituted Ring) | ~ 6.8 - 7.9 | Multiplet | - |
| -OH | Variable (Broad) | Singlet | - |
| -OCH₃ (Ester) | ~ 3.85 | Singlet | - |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical nature (aliphatic, aromatic, carbonyl).
For this compound, the spectrum would feature signals for the ester carbonyl carbon (δ ~165-170 ppm), the twelve aromatic carbons (δ ~110-160 ppm), and the methyl ester carbon (δ ~50-55 ppm). The chemical shifts of the aromatic carbons are influenced by the attached functional groups; for instance, the carbon atom bonded to the hydroxyl group (C-6) would appear at a higher chemical shift (downfield) compared to other aromatic carbons.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 167.0 |
| Aromatic C-OH | ~ 155.0 |
| Aromatic C-C (ipso) | ~ 140.0, 135.0 |
| Aromatic C-H | ~ 115.0 - 130.0 |
| Aromatic C-COOCH₃ | ~ 125.0 |
| -OCH₃ (Ester) | ~ 52.0 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on each of the two rings, helping to map out the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This technique reveals direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu It allows for the unambiguous assignment of ¹³C signals for all protonated carbons by correlating them with their corresponding, and often more easily assigned, ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. sdsu.edu Key HMBC correlations for this molecule would include the correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O) and the adjacent aromatic carbon (C-3). These long-range correlations are instrumental in confirming the connectivity between the different functional groups and the biphenyl (B1667301) core. science.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.
The FT-IR spectrum of this compound would be expected to show the following key absorption bands:
A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong, sharp absorption band around 1720-1700 cm⁻¹ due to the C=O stretching of the ester group.
Several bands in the 3100-3000 cm⁻¹ region attributed to aromatic C-H stretching. vscht.cz
Absorptions around 1600-1450 cm⁻¹ corresponding to C=C stretching vibrations within the aromatic rings.
A distinct band for the C-O stretching of the ester group, typically found in the 1300-1100 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (ester) | 1720 - 1700 | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-O Stretch (ester) | 1300 - 1100 | Strong |
FT-Raman spectroscopy is a complementary technique to FT-IR. nih.gov It relies on the inelastic scattering of monochromatic light from a laser. While polar bonds like C=O and O-H give strong signals in IR, non-polar or symmetric bonds often produce strong signals in Raman spectra. The FT-Raman spectrum of this compound would provide additional structural confirmation. researchgate.net Key expected signals include strong bands for the aromatic ring C=C stretching vibrations and the symmetric vibrations of the molecule's backbone. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. libretexts.org For this compound, this technique provides insights into its chromophoric system and how it is influenced by environmental factors such as pH.
The primary chromophore in this compound is the biphenyl system. bbec.ac.in The conjugation between the two phenyl rings gives rise to characteristic π → π* electronic transitions, which are responsible for its absorption in the UV region. libretexts.org The presence of the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) substituents on the biphenyl framework can influence the absorption maxima (λmax) and molar absorptivity (ε). researchgate.net
The absorption spectrum of a biphenyl compound is typically characterized by a strong absorption band around 250 nm. bbec.ac.in The exact position and intensity of this band for this compound are dependent on the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals involved in the electronic transitions. bbec.ac.in The conjugation of the two aromatic rings is a key feature that shifts the absorption to longer wavelengths compared to non-conjugated systems. masterorganicchemistry.com
| Chromophore | Typical Transition | Expected λmax (nm) |
|---|---|---|
| Biphenyl | π → π* | ~250 |
The hydroxyl group in this compound is phenolic, meaning it can be deprotonated in basic conditions. This deprotonation leads to the formation of a phenoxide ion, which alters the electronic structure of the chromophore. nih.gov This change is observable in the UV-Vis spectrum, typically as a shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect). researchgate.net
By systematically varying the pH of the solution and recording the corresponding UV-Vis spectra, the pKa of the hydroxyl group can be determined. tripod.com The absorbance at a specific wavelength, where the difference between the acidic and basic forms is maximal, is plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value. tripod.comnih.gov This method provides a reliable and non-destructive way to quantify the acidity of the phenolic proton. ijper.org
| Functional Group | Ionization Behavior | Expected Spectral Change with Increasing pH | Method for pKa Determination |
|---|---|---|---|
| Phenolic Hydroxyl | Acidic (deprotonation) | Bathochromic and Hyperchromic Shift | UV-Vis Spectrophotometric Titration |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₄H₁₂O₃, the expected exact mass can be precisely determined using high-resolution mass spectrometry (HRMS).
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. The fragmentation pattern provides a fingerprint that can be used for structural confirmation. Key fragmentation pathways for esters often involve the loss of the alkoxy group or the entire ester group. libretexts.org For this specific molecule, common fragmentation patterns would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion.
Loss of methanol (B129727) (CH₃OH), which is a characteristic fragmentation for methyl esters. researchgate.net
Cleavage of the bond between the two phenyl rings.
Decarbonylation (loss of CO).
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. nih.gov For instance, fragments corresponding to the substituted phenyl rings can help to confirm the positions of the hydroxyl and carboxylate groups.
| Fragmentation Pathway | Neutral Loss | Expected m/z of Fragment Ion |
|---|---|---|
| Loss of methoxy radical | •OCH₃ | [M - 31]⁺ |
| Loss of methanol | CH₃OH | [M - 32]⁺ |
| Loss of carboxylate group | •COOCH₃ | [M - 59]⁺ |
X-ray Diffraction (XRD) and Crystal Structure Analysis
In the solid state, the conformation of this compound is influenced by packing forces and intermolecular interactions. researchgate.net Hydrogen bonding is expected to be a dominant intermolecular interaction, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen of the ester group acting as an acceptor. mdpi.comnih.gov These hydrogen bonds can lead to the formation of dimers or extended chains in the crystal lattice. nih.gov
Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in the crystal packing. nih.gov The nature and strength of these intermolecular forces dictate the physical properties of the solid, such as melting point and solubility.
A key structural parameter in biphenyl compounds is the dihedral angle between the two phenyl rings. westmont.edu This angle is a measure of the twist between the rings and is influenced by steric hindrance between substituents at the ortho positions. In this compound, the substituents are not at the ortho positions relative to the inter-ring bond, which may allow for a relatively smaller dihedral angle compared to more sterically hindered biphenyls. nih.gov
X-ray crystallography provides the precise value of this dihedral angle, which in turn determines the degree of planarity of the molecule in the solid state. nih.gov A more planar conformation would imply a higher degree of π-conjugation between the two rings, which can have an effect on the electronic and photophysical properties of the molecule. westmont.edu
| Structural Parameter | Information Obtained from XRD | Significance |
|---|---|---|
| Intermolecular Interactions | Hydrogen bonding distances and angles, π-π stacking distances | Determines crystal packing and solid-state properties |
| Dihedral Angle | Angle between the planes of the two phenyl rings | Indicates molecular planarity and degree of conjugation |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules due to its favorable balance between accuracy and computational cost. Calculations for biphenyl (B1667301) derivatives are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to ensure reliable results.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate, this process involves calculating bond lengths, bond angles, and dihedral angles.
| Parameter | Description | Expected Outcome for the Compound | Illustrative Value (from similar compounds) |
| Dihedral Angle | The angle between the two phenyl rings. | Influenced by substituents and potential intramolecular hydrogen bonding. A more planar conformation is expected compared to unsubstituted biphenyl. | 26.09° to 53.3° jcsp.org.pkresearchgate.net |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, O-H). | Optimized to minimum energy values, reflecting electronic environment. | C-C (aromatic): ~1.39 Å, C-O: ~1.36 Å |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-O-H). | Optimized to relieve steric strain and maximize orbital overlap. | C-C-C (aromatic): ~120° |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgpku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. figshare.com Conversely, a small energy gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxy-substituted phenyl ring, which acts as the primary electron-donating part of the molecule. The LUMO is likely distributed over the electron-withdrawing methyl carboxylate-substituted ring. DFT calculations for similar biphenyl derivatives show HOMO-LUMO energy gaps typically in the range of 4.3 to 4.5 eV. researchgate.netnih.gov
| Parameter | Description | Significance | Illustrative Value (from similar biphenyls) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. | -1.7 eV |
| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. | 4.5 eV nih.gov |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding and charge distribution within a molecule. wikipedia.org It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. uni-muenchen.de The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.edu
In this compound, significant donor-acceptor interactions are expected. Key interactions would include:
n → π : Delocalization of lone pair electrons (n) from the oxygen atoms of the hydroxyl and ester groups into the antibonding π orbitals of the aromatic rings.
π → π *: Intramolecular charge transfer between the π systems of the two phenyl rings.
A particularly strong interaction would be anticipated between the lone pair of the hydroxyl oxygen and the π* orbitals of its attached ring, contributing to the molecule's electronic stability. NBO analysis also provides natural population analysis (NPA) charges, which offer a more chemically intuitive picture of the atomic charges than other methods.
| Donor NBO | Acceptor NBO | Description | Illustrative E(2) (kcal/mol) |
| LP(O)hydroxyl | π(C-C)ring1 | Hyperconjugation from the hydroxyl oxygen lone pair to the adjacent ring's antibonding orbital. | > 20 |
| π(C-C)ring1 | π(C-C)ring2 | Electron delocalization from the π-system of the hydroxy-substituted ring to the ester-substituted ring. | 5 - 15 |
| LP(O)carbonyl | π(C-C)ring2* | Hyperconjugation from the carbonyl oxygen lone pair to the adjacent ring's antibonding orbital. | 2 - 8 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:
Red : Regions of most negative potential, indicating electron-rich areas susceptible to electrophilic attack.
Blue : Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
For this compound, the MEP map is expected to show the most negative potential (red) localized around the oxygen atoms of the hydroxyl and carbonyl groups, highlighting these as the primary sites for electrophilic interaction and hydrogen bonding. iucr.org The most positive potential (blue) would likely be found around the hydroxyl hydrogen atom, making it the most acidic proton. The aromatic rings would exhibit moderately negative potential above and below the plane due to the π-electron clouds. nih.gov
DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computed structure.
IR Spectroscopy : Theoretical vibrational frequencies can be calculated to help assign experimental FT-IR spectra. The calculations would predict characteristic stretching frequencies for the O-H group (around 3500 cm⁻¹), the aromatic C-H bonds (around 3000-3100 cm⁻¹), the C=O of the ester (around 1700-1730 cm⁻¹), and C-O bonds (around 1200-1300 cm⁻¹). scielo.org.zaresearchgate.net
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations help in the assignment of signals in experimental spectra, providing a direct link between the electronic environment of each nucleus and its observed resonance. nih.gov
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. sapub.org For a conjugated system like this biphenyl derivative, transitions are expected in the UV region, corresponding to π → π* electronic transitions within the aromatic system.
Molecules with significant intramolecular charge transfer, like many biphenyl derivatives, can exhibit non-linear optical (NLO) properties. DFT calculations are used to predict key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ijrar.org
The first-order hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for materials used in technologies like frequency doubling. mdpi.com A large β value is often associated with molecules that have strong electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the hydroxyl group acts as a donor and the methyl carboxylate group as an acceptor, facilitating charge transfer across the biphenyl bridge. Calculations for similar organic molecules show that such structures can possess significant β values, often many times greater than that of a standard reference material like urea. researchgate.netresearchgate.net
| Property | Symbol | Description | Significance |
| Dipole Moment | μ | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |
| Polarizability | α | The ease with which the electron cloud can be distorted by an external electric field. | A prerequisite for NLO activity. |
| First-Order Hyperpolarizability | β | A measure of the second-order NLO response. | Indicates potential for applications in optoelectronics and photonics. |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand to a biological target.
Ligand-Target Interaction Prediction and Binding Affinity Estimation
The primary goal of ligand-target interaction prediction is to identify if and how a compound like this compound will bind to a protein's active site. Docking algorithms sample a vast number of possible orientations and conformations of the ligand within the protein's binding pocket. Each of these poses is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A more negative score typically indicates a more favorable and stable interaction. nih.gov
For this compound, this process would involve preparing its 3D structure and docking it against a specific protein target. The resulting binding affinity score would provide a quantitative estimate of its potential to inhibit or modulate the protein's function. For instance, studies on structurally related biphenyl compounds have utilized docking to predict high-affinity interactions with various receptors. nih.gov The presence of the hydroxyl (-OH) and methyl carboxylate (-COOCH3) groups on the biphenyl scaffold are critical, as these functional groups can form key hydrogen bonds and other interactions that are crucial for binding affinity. nih.gov
Interactive Table: Hypothetical Binding Affinity Data This table illustrates the type of data generated from docking simulations. Note: These values are for illustrative purposes only and are not from actual studies on this compound.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Protein Kinase A | 1ATP | -8.2 |
| Cyclooxygenase-2 | 5KIR | -9.5 |
Binding Mode Analysis and Active Site Characterization
Beyond just a score, docking reveals the specific binding mode of the ligand. This analysis involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. ijcce.ac.ir
For this compound, a binding mode analysis would characterize how its distinct features interact with a target. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the methyl carboxylate group could also participate in hydrogen bonding. The two phenyl rings are capable of forming hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. Visualizing this docked pose provides critical information for understanding the structural basis of its activity and for designing potentially more potent derivatives. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of molecules over time, complementing the static picture from molecular docking. By simulating the movements of atoms and molecules, MD can assess the stability of a compound's conformation and its complex with a protein.
Protein-Ligand Complex Stability and Interaction Dynamics
After a promising pose is identified through docking, an MD simulation of the protein-ligand complex can be performed to validate its stability. nih.gov Over a simulation period (typically nanoseconds to microseconds), the movements of both the ligand and the protein are tracked. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial docked position are calculated. A low and stable RMSD value suggests that the ligand remains securely bound in the active site, indicating a stable complex. nih.govresearchgate.net Conversely, a large fluctuation or increase in RMSD might suggest an unstable binding mode. These simulations also track the persistence of key interactions, like hydrogen bonds, over time, providing a more realistic assessment of the binding stability than docking alone. nih.govresearchgate.net
Interactive Table: Hypothetical MD Simulation Stability Metrics This table illustrates the type of data generated from MD simulations. Note: These values are for illustrative purposes only and are not from actual studies on this compound.
| Protein-Ligand Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) |
|---|---|---|---|
| TargetA-Compound | 100 | 1.5 ± 0.3 | 85.2 |
| TargetB-Compound | 100 | 4.2 ± 1.1 | 23.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular properties (descriptors) that influence activity, a QSAR model can be used to predict the activity of new, untested compounds. medcraveonline.com
To develop a QSAR model relevant to this compound, a dataset of structurally similar biphenyl compounds with measured biological activity against a specific target would be required. nih.gov Molecular descriptors for each compound—such as molecular weight, lipophilicity (logP), electronic properties, and shape descriptors—would be calculated. Statistical methods, like multiple linear regression, are then used to build an equation that correlates these descriptors with activity. medcraveonline.com Such a model could then be used to predict the activity of this compound and guide the synthesis of new analogues with potentially improved potency. researchgate.net While QSAR studies have been performed on various classes of biphenyls, a specific model incorporating this compound has not been identified in the surveyed literature. medcraveonline.comresearchgate.net
In-Silico Exploration of this compound: A Look into Computational Chemistry and Molecular Modeling
Detailed computational studies, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, specific to this compound are not extensively available in publicly accessible scientific literature. However, the principles of these computational methods are widely applied to structurally similar biphenyl derivatives for the purposes of drug discovery and development. This article will outline the established methodologies for such computational analyses, providing a framework for how this compound could be studied.
Computational chemistry and molecular modeling have become indispensable tools in the field of medicinal chemistry. These techniques allow for the prediction of molecular properties, the elucidation of structure-activity relationships, and the rational design of new therapeutic agents. For a compound like this compound, these methods can provide valuable insights into its potential biological activities and guide the synthesis of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. The primary goal of QSAR is to identify the physicochemical properties that are critical for a molecule's activity, thereby enabling the prediction of the activity of novel compounds.
Two-Dimensional QSAR (2D-QSAR) 2D-QSAR models are built using descriptors that are derived from the two-dimensional representation of a molecule. These descriptors can include constitutional, topological, and electronic properties. For a series of biphenyl carboxylate analogs, a 2D-QSAR study would involve the following steps:
Data Set Collection: A series of biphenyl derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of 2D descriptors, such as molecular weight, logP (lipophilicity), molar refractivity, and various topological indices, would be calculated for each molecule in the series.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A hypothetical 2D-QSAR study on a series of biphenyl carboxamide analogs for analgesic activity revealed that a statistically significant model could be generated, helping to design novel compounds with potent activity. medcraveonline.com
Three-Dimensional QSAR (3D-QSAR) 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules.
The general workflow for a 3D-QSAR study on biphenyl derivatives would be:
Molecular Modeling and Alignment: 3D structures of the compounds in the dataset are generated and aligned based on a common scaffold or a pharmacophore hypothesis.
Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point using a probe atom.
Statistical Analysis: PLS analysis is employed to correlate the variations in the molecular fields with the changes in biological activity.
Contour Map Visualization: The results are visualized as 3D contour maps, which highlight the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
Studies on various biphenyl analogues have successfully employed 3D-QSAR to elucidate the structural requirements for their biological activities, including as aromatase inhibitors and antithrombotic agents. nih.govresearchgate.netbirmingham.ac.uk For instance, a 3D-QSAR study on biphenyl derivatives as nonsteroidal aromatase inhibitors resulted in a statistically significant model that provided insights for designing more potent compounds. nih.gov
Below is an illustrative data table that one might expect from a 3D-QSAR study on a series of biphenyl analogs.
| Compound ID | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |
| Analog 1 | 7.5 | 7.4 | 0.1 |
| Analog 2 | 7.2 | 7.3 | -0.1 |
| Analog 3 | 6.8 | 6.7 | 0.1 |
| Analog 4 | 6.5 | 6.6 | -0.1 |
| Analog 5 | 6.1 | 6.0 | 0.1 |
When the three-dimensional structure of the biological target is unknown, ligand-based drug design approaches are particularly valuable. These methods rely on the information derived from a set of molecules known to be active at the target of interest.
Pharmacophore Modeling A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. A pharmacophore model can be used as a 3D query to screen large compound databases to identify novel scaffolds that possess the desired features.
The process of generating a ligand-based pharmacophore model for a series of biphenyl analogs would involve:
Selection of a Training Set: A structurally diverse set of active compounds is selected.
Conformational Analysis: The conformational space of each molecule is explored to identify low-energy conformations.
Feature Identification: Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings, are identified among the active compounds.
Pharmacophore Generation and Validation: A pharmacophore hypothesis that represents the spatial arrangement of these features is generated and validated for its ability to distinguish active from inactive compounds.
Pharmacophore modeling has been successfully applied to biphenyl derivatives to identify novel antagonists for the 5-hydroxytryptamine 2B receptor. nih.gov In a study on biphenyl derivatives as aromatase inhibitors, a four-point pharmacophore model with two hydrogen-bond acceptors and two aromatic rings was developed. nih.gov
An example of pharmacophoric features identified from a set of biphenyl analogs is presented in the table below.
| Pharmacophoric Feature | Description |
| Aromatic Ring 1 | The first phenyl ring of the biphenyl scaffold. |
| Aromatic Ring 2 | The second phenyl ring of the biphenyl scaffold. |
| Hydrogen Bond Acceptor | The carbonyl oxygen of the carboxylate group. |
| Hydrogen Bond Donor | The hydroxyl group. |
Ligand-Based Drug Design Ligand-based drug design encompasses a range of computational techniques, including pharmacophore modeling and QSAR, that are used to design new molecules with improved activity. By understanding the key structural features required for binding to a target, new compounds can be designed and prioritized for synthesis and biological evaluation. This approach has been instrumental in the discovery of novel inhibitors for various targets.
Structure Activity Relationship Sar Studies of Methyl 6 Hydroxy 1,1 Biphenyl 3 Carboxylate and Its Analogs
Impact of Substituent Modifications on Preclinical Biological Activity
Systematic structural modifications of the parent compound, Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate, have elucidated key determinants for its biological efficacy. These studies focus on the biphenyl (B1667301) core, the phenolic hydroxyl group, and the methyl carboxylate moiety, revealing how subtle changes can lead to significant shifts in activity.
Introducing substituents on either phenyl ring can alter the molecule's electronic distribution. For instance, electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -CH₃, -OCH₃) can modify the electrostatic potential of the molecule, which is crucial for target recognition. nih.gov Studies on other biphenyl-containing compounds have shown that substitutions ortho to the inter-ring bond can significantly impact potency by forcing a specific, biologically active conformation. nih.gov For example, an ortho-methyl group can create a twisted conformation that may fit better into a hydrophobic pocket of a target protein, while a larger group might introduce steric hindrance that prevents effective binding.
Table 1: Impact of Biphenyl Core Modifications on Biological Activity
| Analog | Modification | Stereoelectronic Effect | Anticipated Impact on Activity |
|---|---|---|---|
| Parent Compound | Unsubstituted second phenyl ring | Allows rotational freedom | Baseline activity |
| Analog A | Introduction of an ortho-methyl group on the second ring | Increases dihedral angle due to steric hindrance, adds hydrophobicity. nih.gov | Potentially increased potency due to favorable hydrophobic interactions and induction of an active conformation. nih.gov |
| Analog B | Introduction of a para-chloro group on the second ring | Minimal steric effect, but acts as an electron-withdrawing group, altering charge distribution. nih.gov | Variable; could enhance or decrease activity depending on the electronic requirements of the binding site. |
| Analog C | Introduction of a para-methoxy group on the second ring | Minimal steric effect, acts as an electron-donating group. nih.gov | Variable; dependent on whether an electron-rich moiety is favored in the binding pocket. |
The hydroxyl (-OH) group is a key functional group in many therapeutic agents, often acting as a critical hydrogen bond donor and/or acceptor in interactions with biological targets. hyphadiscovery.comresearchgate.net Its position on the biphenyl scaffold is paramount. The 6-hydroxy substitution pattern places the -OH group adjacent to the biphenyl linkage, potentially allowing it to form intramolecular hydrogen bonds or to interact specifically with a nearby region of a receptor.
Derivatization of the hydroxyl group is a common strategy in medicinal chemistry to probe its importance and to modify a compound's physicochemical properties. nih.govsemanticscholar.org Converting the hydroxyl group to a methyl ether (-OCH₃), for example, eliminates its ability to act as a hydrogen bond donor and increases lipophilicity. hyphadiscovery.com If this modification leads to a significant loss of activity, it strongly suggests the hydroxyl group's role as a hydrogen bond donor is essential. Conversely, esterification or conversion to other derivatives can modulate solubility and metabolic stability. rsc.orgnih.gov
Table 2: Effect of Hydroxyl Group Derivatization on Biological Activity
| Analog | Modification | Change in Properties | Anticipated Impact on Activity |
|---|---|---|---|
| Parent Compound | 6-OH (Phenolic hydroxyl) | Acts as H-bond donor and acceptor. hyphadiscovery.com | Baseline activity |
| Analog D | 6-OCH₃ (Methyl ether) | Loses H-bond donor capability; increased lipophilicity. hyphadiscovery.com | Likely decrease in activity if H-bond donation is critical for binding. |
| Analog E | 6-OCOCH₃ (Acetate ester) | Masks hydroxyl group; acts as a prodrug that may be hydrolyzed in vivo. Increased lipophilicity. | Lower in vitro activity, but potentially active in vivo after metabolic cleavage. |
| Positional Isomer F | 4-OH (Hydroxyl at a different position) | Alters the spatial orientation of the H-bonding moiety. | Significant loss of activity expected if the 6-position is optimal for target interaction. |
The carboxylate moiety, present as a methyl ester in the parent compound, is another critical site for molecular interactions and a determinant of pharmacokinetic properties. The replacement of a carboxylic acid with an ester or other surrogates is a classical strategy in medicinal chemistry. acs.orgresearchgate.net The methyl ester is neutral and relatively lipophilic, whereas the corresponding carboxylic acid would be ionized at physiological pH, bearing a negative charge. harvard.edu
Hydrolysis of the methyl ester to the corresponding carboxylic acid introduces a potent hydrogen bond acceptor and a group capable of forming strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a target protein. nih.gov This transformation generally increases polarity and reduces cell permeability but can dramatically enhance binding affinity if an anionic interaction is favorable. acs.orgnih.gov The position of this functional group is also critical. Moving the carboxylate from the 3-position to another location (e.g., the 2- or 4-position) would alter its spatial relationship with the hydroxyl group and the other phenyl ring, likely disrupting the optimal binding geometry and reducing biological activity. nih.gov
Table 3: Influence of Carboxylate Moiety Modifications on Biological Activity
| Analog | Modification | Change in Properties | Anticipated Impact on Activity |
|---|---|---|---|
| Parent Compound | 3-COOCH₃ (Methyl ester) | Neutral, H-bond acceptor. | Baseline activity |
| Analog G | 3-COOH (Carboxylic acid) | Anionic at physiological pH; strong H-bond acceptor; can form ionic bonds. nih.govnih.gov | Potentially significant increase in potency if an ionic interaction with the target is possible. |
| Analog H | 3-CONH₂ (Primary amide) | Neutral; acts as both H-bond donor and acceptor. Isosteric replacement for carboxylic acid. | Activity may be retained or altered, depending on whether the charge of the carboxylate is essential. |
| Positional Isomer I | 4-COOCH₃ (Ester at position 4) | Alters the geometry of the potential interaction site. nih.gov | Likely decrease in activity due to suboptimal positioning for target binding. |
Correlation of Computational Data with Experimental SAR Trends
Computational chemistry provides powerful tools to rationalize and predict the SAR trends observed experimentally. chemcomp.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the physicochemical properties of the analogs and their biological activity. chemcomp.com For instance, a QSAR model might reveal that increased lipophilicity in a specific region of the molecule correlates positively with potency, while an increase in the dipole moment has a negative correlation. researchgate.net
Molecular docking simulations can offer insights at the atomic level by predicting the binding mode of the analogs within the active site of a hypothetical target protein. Such studies can visualize how the hydroxyl group forms a key hydrogen bond, how the biphenyl core fits into a hydrophobic pocket, and how the carboxylate moiety interacts with a charged residue. These models can explain why certain modifications enhance binding while others diminish it, thereby guiding the design of new, more effective compounds. nih.gov
Preclinical Pharmacological Investigations and Biochemical Mechanisms
In Vitro Biological Activities
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Anti-tubercular)
Inhibition of Key Microbial Enzymes (e.g., MbtI)
The enzyme salicylate (B1505791) synthase, known as MbtI in Mycobacterium tuberculosis, is a crucial component in the biosynthesis of mycobactins, which are essential for iron acquisition by the bacterium. nih.govmdpi.com As such, MbtI is considered an attractive target for the development of new antitubercular agents. mdpi.com Extensive research has identified several classes of MbtI inhibitors, including furan-based carboxylic acids, benzisothiazolones, and benzimidazole-2-thiones. nih.govnih.govresearchgate.net However, searches of scientific literature did not yield evidence to suggest that Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate or other biphenyl (B1667301) derivatives are inhibitors of MbtI. The primary scaffolds identified as potent inhibitors of this enzyme are structurally distinct from the biphenyl carboxylate framework. nih.govunipd.it
Anti-Inflammatory Potential and Related Biochemical Pathways
The biphenyl moiety is present in numerous anti-inflammatory agents. researchgate.netscispace.comresearchgate.net The potential anti-inflammatory effects of compounds related to this compound are strongly linked to the inhibition of Fatty Acid Amide Hydrolase (FAAH). mdpi.comnih.gov Pharmacological or genetic inactivation of FAAH has been shown to produce analgesic and anti-inflammatory effects in animal models. mdpi.comnih.gov
The inhibition of FAAH leads to an increase in the endogenous levels of N-arachidonoylethanolamine (anandamide) and other fatty acid amides. mdpi.com This elevation can suppress inflammatory responses through several biochemical pathways:
Downregulation of Pro-inflammatory Cytokines : FAAH inhibition has been demonstrated to significantly reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) during inflammatory events. mdpi.com
Modulation of NF-κB and COX-2 Pathways : Studies have shown that FAAH inhibition can significantly decrease the activation of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov This transcription factor is pivotal in regulating the expression of genes involved in inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.commdpi.com Consequently, FAAH inhibition leads to reduced expression of both COX-2 and iNOS. mdpi.comresearchgate.net
Reduction of Adhesion Molecules : The inflammatory process involves the adherence of leukocytes to the vascular endothelium, a process mediated by adhesion molecules like P-selectin and intercellular adhesion molecule-1 (ICAM-1). FAAH inhibition has been found to significantly reduce the expression of these molecules, thereby limiting leukocyte infiltration. mdpi.com
The combined inhibition of FAAH and COX has been shown to produce enhanced anti-allodynic effects in mouse models of neuropathic and inflammatory pain, suggesting a synergistic relationship between these pathways. nih.gov Given that derivatives of biphenyl-4-carboxylic acid have been synthesized and shown to possess significant anti-inflammatory activity, it is plausible that this compound could exhibit similar properties, potentially mediated through FAAH inhibition. scispace.comresearchgate.netnih.gov
Neuroprotective and Antioxidant Activities
The potential neuroprotective and antioxidant activities of this compound can be inferred from studies on related biphenyl compounds and, more specifically, from the consequences of FAAH inhibition. nih.govnih.govnih.govresearchgate.net
Biphenyl nitrones, which share the core biphenyl structure, have been reported to possess better neuroprotective and antioxidant properties than the well-known antioxidant α-phenyl-N-tert-butylnitrone (PBN). nih.gov These compounds have demonstrated the ability to scavenge hydroxyl free radicals and inhibit lipid peroxidation. nih.gov
More directly, FAAH inhibition has emerged as a promising strategy for neuroprotection. nih.govbmj.com The potentiation of anandamide (B1667382) levels through FAAH inhibition has been associated with:
Preservation of Neurons : In a murine model of frontotemporal dementia, pharmacological inactivation of FAAH resulted in the preservation of pyramidal neurons in the medial prefrontal cortex and hippocampus. nih.gov
Reduction of Gliosis : The same study observed a reduction in gliosis (the reactive change of glial cells in response to central nervous system damage) following FAAH inhibition. nih.gov
Down-regulation of Reactive Oxygen Species (ROS) : In a cell culture model of Parkinson's disease, the FAAH inhibitor URB597 was shown to be neuroprotective by reducing the production of ROS. bmj.com
Modulation of Microglia : FAAH inhibition can elicit microglia-mediated protective effects against neurotoxicity, suggesting a role in managing neuroinflammation. nih.gov
These findings indicate that by inhibiting FAAH, compounds structurally similar to this compound could exert neuroprotective effects by mitigating oxidative stress and neuroinflammatory processes. nih.govbmj.com
Biochemical Mechanisms of Action
Molecular Target Identification and Validation
The identification of specific molecular targets is a foundational step in drug discovery, often employing a range of biophysical techniques such as X-ray crystallography and microscale thermophoresis to validate interactions between a compound and a protein. mdpi.com For this compound, specific molecular targets have not been identified or validated in the available scientific literature. The absence of data regarding its interaction with the aforementioned pharmacological targets (MMPs, CAs, P2Y14, BLT2, GPR40) means that its biochemical mechanism of action remains uncharacterized. Further research, likely involving high-throughput screening and other target identification strategies, would be necessary to elucidate its molecular targets and subsequent physiological effects.
Protein-Ligand Interaction Analysis within Biological Systems
There is no available research data detailing the specific protein-ligand interactions of this compound. Studies on the active metabolite of the related compound Sacubitril, known as Sacubitrilat (LBQ657), have elucidated its binding to the active site of neprilysin. researchgate.netresearchgate.net These studies, utilizing techniques such as X-ray crystallography, have detailed the intricate network of interactions between Sacubitrilat and the amino acid residues within the S1, S1', and S2' sub-pockets of the neprilysin active site, which also involves coordination with a catalytic zinc atom. researchgate.netresearchgate.net However, equivalent studies for this compound have not been published.
Cellular Pathway Modulation and Signal Transduction Impact
Information regarding the modulation of cellular pathways and the impact on signal transduction by this compound is not present in the current body of scientific literature. Research in this area has concentrated on the effects of Sacubitril in combination with Valsartan. This combination therapy is known to impact multiple signaling pathways involved in cardiac remodeling, including those related to cardiac fibrosis, matrix remodeling, and apoptosis. nih.govnih.gov The inhibition of neprilysin by Sacubitrilat leads to an increase in the levels of natriuretic peptides, which in turn activate downstream signaling cascades that exert cardioprotective effects. rsc.orgnih.gov Furthermore, studies have suggested that Sacubitril/Valsartan can modulate pathways such as the Notch signaling and ERK1/2 pathway in vascular smooth muscle cells. researchgate.net However, no studies have specifically investigated or reported on the cellular pathway modulation or signal transduction impact of this compound as an independent agent.
Potential Applications in Chemical Biology and Medicinal Chemistry
Lead Compound Identification and Optimization Strategies
In drug discovery, a lead compound is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. danaher.com The process of refining these properties is known as lead optimization. patsnap.com Biphenyl (B1667301) derivatives are often identified as promising lead compounds due to their wide range of biological activities. ijsdr.org
Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate serves as an exemplary scaffold for lead optimization. Its core structure can be systematically modified to enhance interactions with biological targets. patsnap.com The goal is an iterative cycle of designing, synthesizing, and testing new analogues to improve efficacy, selectivity, and safety profiles. patsnap.com
Strategies for optimizing a lead compound like this biphenyl derivative often involve:
Structure-Activity Relationship (SAR) Analysis : This involves making systematic modifications to the molecule to identify which functional groups are key for its biological activity. patsnap.com For instance, the position and nature of substituents on the two phenyl rings can be altered.
Improving Pharmacokinetic Properties : Modifications are made to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for its development into a viable drug candidate. danaher.com
Structure-Guided Design : When the 3D structure of the biological target is known, it can be used to guide the design of more potent and selective inhibitors. For example, X-ray crystallography can reveal how a compound binds, suggesting modifications to improve hydrophobic or hydrogen-bonding interactions. nih.gov
A notable example of lead optimization involving a similar biphenyl scaffold is the development of FimH antagonists. nih.gov In these studies, researchers started with a lead biphenyl mannoside and systematically introduced substitutions on the phenyl ring ortho to the glycosidic bond. This strategy led to significant enhancements in potency, which was rationalized by increased hydrophobic interactions with key residues in the FimH binding pocket. nih.gov
| Strategy | Objective | Example Modification | Rationale |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Exploration | Enhance potency and selectivity. patsnap.com | Introduce small alkyl or halogen groups at various positions on the phenyl rings. | To probe the steric and electronic requirements of the target's binding site. nih.gov |
| Bioisosteric Replacement | Improve ADME properties or reduce toxicity. researchgate.net | Replace the carboxylic acid ester with a tetrazole or other bioisostere. | To maintain biological activity while altering physical properties like acidity and cell permeability. researchgate.net |
| Conformational Restriction | Increase binding affinity and selectivity. | Introduce linkages between the two phenyl rings to lock the dihedral angle. | To reduce the entropic penalty upon binding to the target. |
| Solubilizing Group Addition | Improve aqueous solubility and bioavailability. danaher.com | Incorporate polar groups like amines or amides. | To enhance dissolution and absorption in the gastrointestinal tract. nih.gov |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for visualizing biomolecules, identifying protein targets, and elucidating cellular pathways. nih.gov An effective chemical probe must possess high potency and selectivity for its target and should be suitable for use in cellular or even whole-organism models. nih.gov
This compound possesses functional groups that make it an attractive starting point for the synthesis of chemical probes. The phenolic hydroxyl group and the methyl ester serve as convenient "handles" for chemical modification. For instance:
The hydroxyl group can be derivatized by attaching a reporter tag, such as a fluorophore (e.g., BODIPY) or a biotin (B1667282) molecule, via an ether or ester linkage. This would allow for the visualization or affinity-based purification of the target protein.
The molecule could be modified to incorporate a bioorthogonal handle, like an alkyne or an azide. These groups allow the molecule to be tagged within a complex biological system using click chemistry, enabling applications in metabolic labeling and proteomic profiling. nih.gov
A photoreactive group could be installed on the biphenyl core, turning the molecule into a photoaffinity probe to covalently label its biological target upon UV irradiation, facilitating target identification.
While specific examples of this compound being used directly as a chemical probe are not prominent in the literature, the principles of probe design are well-established. The development of such tools from this scaffold would enable researchers to investigate the biological pathways modulated by this class of biphenyl compounds with high precision. nih.govrsc.org
Contribution to Preclinical Therapeutic Development
The journey from a promising lead compound to a clinical drug candidate involves extensive preclinical development, where the compound's efficacy and safety are evaluated in cellular and animal models. danaher.comnih.gov Biphenyl-containing molecules have shown significant promise in this area.
The development of ortho-substituted biphenyl mannosides as FimH antagonists for treating urinary tract infections serves as a powerful case study. nih.gov In this research, lead optimization efforts resulted in compounds with not only high potency but also increased metabolic stability and oral bioavailability. These improved pharmacokinetic properties are critical for a drug to be effective in vivo. The lead mannosides were identified as advanced preclinical candidates with strong potential for therapeutic use. nih.gov This example underscores the therapeutic potential inherent in the biphenyl scaffold, a category to which this compound belongs.
| Development Stage | Key Activity | Compound Class | Outcome |
|---|---|---|---|
| Lead Identification | Identification of compounds with activity against a drug target. danaher.com | Biphenyl Mannosides | Identified as inhibitors of the bacterial adhesin FimH. nih.gov |
| Lead Optimization | Chemical modification to improve potency and ADME properties. nih.govbiosolveit.de | Ortho-substituted Biphenyl Mannosides | Several-fold increase in binding affinity and improved metabolic stability. nih.gov |
| In Vivo Evaluation | Pharmacokinetic studies in animal models. nih.gov | Optimized Biphenyl Mannosides | Demonstrated good oral bioavailability in mice. nih.gov |
| Preclinical Candidate | Selection of a compound for formal development. nih.gov | Advanced Biphenyl Mannoside | Identified as a promising candidate for treating urinary tract infections. nih.gov |
Role as Versatile Building Blocks in Complex Organic Synthesis
In organic synthesis, building blocks are relatively simple molecules that are used to construct more complex structures. nih.gov Multifunctional aromatic compounds, particularly those with carboxylic acid groups, are highly valued as building blocks in crystal engineering and the synthesis of novel materials and biologically active compounds. mdpi.comsemanticscholar.org
This compound is a versatile building block due to its combination of a semi-rigid biphenyl scaffold and reactive functional groups. semanticscholar.orgrsc.org The ability of the two phenyl rings to rotate around the central carbon-carbon bond provides conformational flexibility, which can be advantageous in designing ligands for metal-organic frameworks or inhibitors for enzyme active sites. semanticscholar.org A similar compound, Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate, has been utilized in the synthesis of complex dendrimers and supramolecular structures. biosynth.com
The functional groups on this compound offer multiple avenues for synthetic elaboration:
The Hydroxyl Group : Can undergo O-alkylation or O-acylation to attach other molecular fragments.
The Methyl Carboxylate Group : Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functionalities.
The Aromatic Rings : Can be subjected to electrophilic aromatic substitution reactions, such as halogenation, to introduce new functional groups that can then be used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build even more complex molecular architectures. rsc.org
| Functional Group | Potential Reaction Type | Resulting Structure/Application |
|---|---|---|
| Phenolic Hydroxyl (-OH) | Etherification, Esterification | Attachment of side chains, linkers for probes, or connection to polymer backbones. |
| Methyl Carboxylate (-COOCH₃) | Hydrolysis, Amidation | Formation of carboxylic acids for salt formation or amide coupling to peptides/amines. nih.gov |
| Biphenyl Core | Electrophilic Substitution, Cross-Coupling (after functionalization) | Synthesis of polyaromatic systems, complex ligands for catalysts, or extended molecular frameworks. rsc.org |
| Multiple Groups | Polymerization, Coordination Chemistry | Creation of polyesters or use as a ligand for the assembly of metal-organic frameworks (MOFs). mdpi.com |
Future Directions and Research Gaps
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of biphenyl (B1667301) compounds has been a subject of intensive research, with a growing emphasis on environmentally benign methodologies. researchgate.net Traditional methods often rely on transition-metal catalysis, and while effective, the development of greener alternatives is a key research objective.
Future synthetic explorations for Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate should prioritize sustainability. One promising avenue is the refinement of the Suzuki-Miyaura coupling reaction, a cornerstone of biphenyl synthesis, by employing recyclable catalysts. mdpi.com The use of supported palladium nanoparticles, for instance, has shown high catalytic performance and the potential for multiple reaction cycles. mdpi.com Furthermore, exploring aqueous media for these reactions can significantly reduce the environmental footprint. researchgate.net
Beyond established methods, the application of emerging technologies such as photoredox catalysis offers novel pathways for C-C bond formation under mild conditions. chemrxiv.orgresearchgate.netrsc.org Biocatalysis, utilizing enzymes to construct the biphenyl scaffold, represents another frontier in sustainable synthesis that warrants investigation.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Recyclable Suzuki-Miyaura Catalysis | Reduced metal contamination in the final product, lower cost, and decreased environmental impact. mdpi.com | Development of robust, reusable palladium catalysts on solid supports. |
| Aqueous Synthesis | Elimination of hazardous organic solvents, improved safety profile, and simplified product purification. researchgate.net | Optimization of reaction conditions to ensure high yields and selectivity in water. |
| Photoredox Catalysis | Mild reaction conditions (visible light, room temperature), high functional group tolerance, and access to novel reaction pathways. chemrxiv.orgresearchgate.netrsc.org | Design of suitable photocatalysts and optimization of reaction parameters for efficient biphenyl formation. |
| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. | Identification and engineering of enzymes capable of catalyzing the formation of the biphenyl core. |
Advanced Mechanistic Elucidation Beyond Binding Interactions
A comprehensive understanding of a molecule's mechanism of action extends beyond simple binding affinity at a biological target. For this compound, future research should delve into the intricate details of its molecular interactions and dynamic behavior.
Kinetic and thermodynamic studies of its reactions and binding processes will also be vital in painting a complete picture of its mechanism of action.
Discovery of New Biological Activities and Therapeutic Opportunities
The biphenyl scaffold is present in a wide array of pharmacologically active compounds, suggesting that this compound may possess unexplored biological activities. A systematic screening of this compound against a diverse panel of biological targets is a critical next step.
High-throughput screening campaigns against various enzyme families, receptor types, and ion channels could unveil novel therapeutic applications. Given the structural similarities to other bioactive biphenyls, particular attention could be paid to targets involved in inflammation, cancer, and infectious diseases. The repurposing of existing compound libraries is a well-established strategy in drug discovery, and applying this to biphenyl derivatives could yield unexpected and valuable results.
Rational Design of Highly Selective and Potent Analogs with Improved Efficacy
Once a promising biological activity is identified, the rational design of analogs with enhanced potency, selectivity, and improved pharmacokinetic properties becomes paramount. Structure-based drug design, where the three-dimensional structure of the target protein is known, can guide the modification of the this compound scaffold to optimize interactions within the binding site.
Fragment-based drug discovery (FBDD) offers a powerful approach where small molecular fragments are screened for weak binding to the target, and then grown or linked to create more potent leads. acs.orgwikipedia.orgnih.govlifechemicals.com The biphenyl core of this compound can serve as a starting point for such fragment-based elaboration.
Another key strategy is the use of bioisosteric replacement, where functional groups are substituted with other groups that have similar physical or chemical properties to enhance the desired biological or physical properties of the compound without making significant changes to the chemical structure. nih.govacs.orgtandfonline.comresearchgate.netresearchgate.net This can be employed to improve efficacy, selectivity, and metabolic stability.
| Design Strategy | Application to this compound | Desired Outcome |
| Structure-Based Design | Modification of substituents on the biphenyl rings to optimize interactions with a known target's binding pocket. | Increased potency and selectivity. |
| Fragment-Based Drug Discovery | Using the biphenyl core as a scaffold to link or grow fragments that bind to adjacent pockets on the target. acs.orgwikipedia.orgnih.govlifechemicals.com | Novel analogs with improved binding affinity. |
| Bioisosteric Replacement | Replacing the hydroxyl or methyl ester groups with other functional groups to modulate properties like solubility, metabolic stability, and target interactions. nih.govacs.orgtandfonline.comresearchgate.netresearchgate.net | Enhanced drug-like properties and efficacy. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. preprints.orgpreprints.orgafricansciencegroup.com These computational tools can be leveraged to accelerate the design and optimization of analogs of this compound.
Investigation of Metabolic Stability and Pharmacokinetic Profiling (Preclinical Context)
A critical aspect of drug development is understanding a compound's metabolic fate and pharmacokinetic profile. For this compound, a thorough preclinical assessment is necessary to evaluate its potential as a therapeutic agent.
In vitro metabolism studies using liver microsomes are essential to identify the primary metabolic pathways and the cytochrome P450 (CYP450) enzymes involved in its biotransformation. nih.govmdpi.commdpi.com The ester and hydroxyl functional groups are potential sites of metabolic modification. Understanding these metabolic liabilities early in the development process can guide the design of more stable analogs.
Q & A
Q. What are the standard synthetic routes for Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. In one protocol ( ), 3-bromo-4-hydroxybenzoic acid reacts with phenylboronic acid using palladium(II) acetate as a catalyst and cesium carbonate as a base. The reaction proceeds in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Post-reaction, the product is purified via silica gel column chromatography (yield: 44 mg, ~40%). Key steps include:
- Halogenation : Introduction of bromine at the reactive site.
- Coupling : Pd-mediated cross-coupling to form the biphenyl backbone.
- Esterification : Methylation of the carboxyl group using methanol or dimethyl sulfate.
Q. How is this compound characterized structurally?
Methodological Answer: Structural confirmation employs:
- NMR Spectroscopy : H NMR (CDCl) reveals aromatic proton signals (δ 7.2–8.5 ppm) and methyl ester peaks (δ 3.9 ppm). For example, biphenyl protons show splitting patterns consistent with para- and meta-substitution ().
- GC-MS : Used to verify molecular weight (228.24 g/mol) and fragmentation patterns.
- Exact Mass Spectrometry : Confirms molecular formula (CHO) with an exact mass of 228.0786 ().
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact ().
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().
Advanced Research Questions
Q. How do steric effects impact the synthesis of nitro-substituted derivatives?
Methodological Answer: Steric hindrance from ortho-nitro groups (e.g., in Methyl 5-methoxy-6-nitro derivatives) reduces reactivity during cyclization ( ). Mitigation strategies include:
- Ligand Optimization : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
- Solvent Polarity : Higher polarity solvents (e.g., DMSO) improve solubility of sterically hindered substrates.
- Extended Reaction Times : 16+ hours at elevated temperatures (80–100°C) to overcome kinetic barriers.
Q. What methodologies enable selective functionalization of the hydroxyl group?
Methodological Answer:
- Acetylation : React with acetic anhydride/pyridine to form Methyl 6-acetamido derivatives ().
- Protection Strategies : Use TBSCl or SEMCl for temporary hydroxyl protection during multi-step syntheses.
- Cross-Coupling : Introduce aryl/alkyl groups via Buchwald-Hartwig amination or Ullmann coupling.
Q. How can computational modeling aid in predicting reactivity?
Methodological Answer:
- DFT Calculations : Model transition states to identify steric/electronic barriers (e.g., biphenyl torsional angles).
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme inhibition).
- Solvent Effects : COSMO-RS simulations optimize solvent selection for reactions.
Q. What are the applications in materials science or medicinal chemistry?
Methodological Answer:
Q. How to address contradictory data in reaction yields or selectivity?
Methodological Answer:
- Control Experiments : Replicate conditions (catalyst loading, temperature) to isolate variables.
- Isotope Labeling : Trace reaction pathways (e.g., C-labeled substrates).
- High-Throughput Screening : Test solvent/base combinations systematically.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
